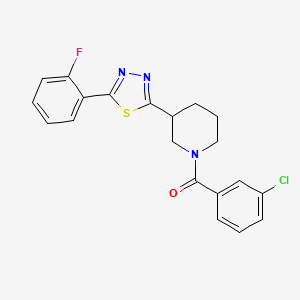
(3-Chlorophenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a fluorophenyl group, a thiadiazolyl group, and a piperidinyl group. These groups are connected in a specific arrangement to form the overall structure of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the cyclic piperidine and thiadiazole rings .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the piperidine ring might be involved in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors like its polarity, solubility, melting point, and boiling point would be influenced by the nature and arrangement of its functional groups .Aplicaciones Científicas De Investigación
Neuroprotective Activities
- Aryloxyethylamine derivatives, similar in structure to the compound , have shown potential neuroprotective effects against glutamate-induced cell death in rat pheochromocytoma cells (PC12 cells). These compounds also exhibited significant neuroprotective activity in vivo, suggesting their potential as neuroprotective agents for anti-ischemic stroke development (Zhong et al., 2020).
Antimicrobial and Antifungal Activities
- Novel compounds containing thiadiazole and methanone groups have shown promising antimicrobial and antifungal activities. For example, a series of (3,5-dichloro-4-((5-aryl-1,3,4-thiadiazol-2-yl)methoxy) phenyl) aryl methanones demonstrated significant antibacterial activity against various bacterial strains (Murthy & Shashikanth, 2012).
Structural and Docking Studies for Antibacterial Activity
- Certain compounds, such as those synthesized by Shahana and Yardily (2020), have been structurally optimized and analyzed for antibacterial activity through molecular docking studies. These studies aid in understanding the potential antibacterial properties of compounds with similar structures (Shahana & Yardily, 2020).
Insecticidal Activities
- Piperidine thiazole compounds, which bear structural resemblance, have been synthesized and shown to possess insecticidal activities against armyworms. This indicates a potential application in pest control for compounds with similar chemical structures (Ding et al., 2019).
Anticancer and Antimicrobial Agents
- Derivatives of (3-Chlorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone have been synthesized and evaluated for anticancer and antimicrobial activities. Compounds in this category have shown potent cytotoxicity against the MCF-7 cell line, indicating their potential application in cancer research (Mahanthesha G et al., 2021).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3-chlorophenyl)-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3OS/c21-15-7-3-5-13(11-15)20(26)25-10-4-6-14(12-25)18-23-24-19(27-18)16-8-1-2-9-17(16)22/h1-3,5,7-9,11,14H,4,6,10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZJYPOIGPMTSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Cl)C3=NN=C(S3)C4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-([3,3'-bipyridin]-5-ylmethyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2382493.png)
![N-(3,5-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2382494.png)
![6-Methyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B2382496.png)
![2-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2382498.png)
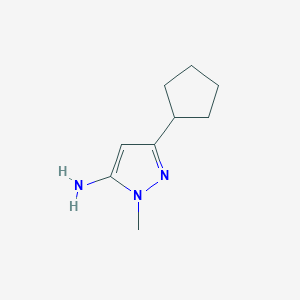
![N-ethyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2382501.png)
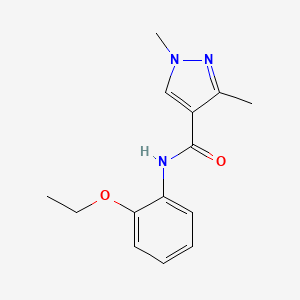

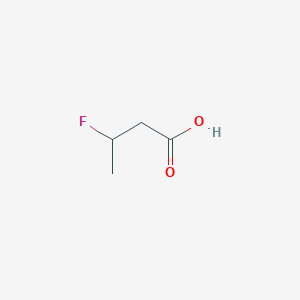
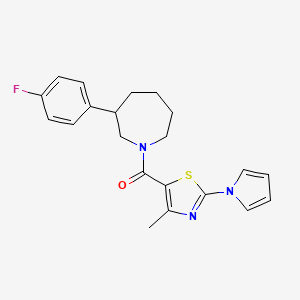
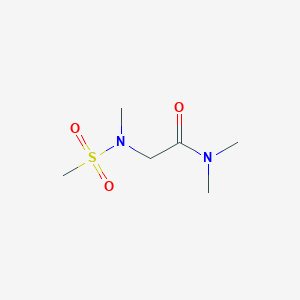
![N-[3-[3-(4-methoxyphenyl)-2-propylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2382511.png)

![methyl 4-(2-(2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B2382513.png)
